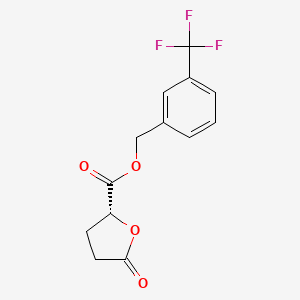

Tfmb-(R)-2-HG

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

TFMB-R-2-HG is a cell-permeable form of (R)-2-hydroxyglutarate ((R)-2-HG). (R)-2-HG is structurally similar to α-ketoglutarate and competitively inhibits α-ketoglutarate-dependent dioxygenases, including lysine demethylases and DNA hydroxylases. TFMB-R-2-HG has been used to assess the role of (R)-2-HG in leukemogenesis.

Cell membrane-permeable version of (R)-2-HG as a promoter of leukemogenesis, dose-dependently and passage-dependently blocking differentiation

TFMB-(R)-2-HG is a cell membrane-permeable version of (R)-2-HG that acts as a promoter of leukemogenesis, dose-dependently and passage-dependently blocking differentiation.

Wissenschaftliche Forschungsanwendungen

Preparation of Mechanically Robust, Colorless, and Transparent Aramid Films

Tfmb-®-2-HG is used in the synthesis of aramid polymer films via a low-temperature solution condensation reaction with diacid chloride . The resulting polymer films are mechanically robust, colorless, and transparent . They exhibit a high elastic modulus of more than 4.1 GPa and a high tensile strength of more than 52 MPa .

Synthesis of Colorless Semi-Alicyclic Copolyimides

Tfmb-®-2-HG is used in the synthesis of colorless copolyimide films with high thermal stability and good solubility . These films exhibit excellent optical transparency and are soluble in most organic solvents . They can be utilized in the development of novel heat-resistant plastic substrates for optoelectronic engineering applications .

Production of High-Temperature Resistant Polymers

Polymers prepared from Tfmb-®-2-HG do not exhibit glass transition until decomposition . This property makes them suitable for applications that require high-temperature resistance .

Development of Optoelectronic Devices

Due to their excellent optical properties and thermal stability, polymers synthesized from Tfmb-®-2-HG can be used in the development of optoelectronic devices . These include flexible displays, flexible printing circuit boards, and flexible thin film solar cells .

Creation of Transparent Polymer Films

Tfmb-®-2-HG-based polymer films are colorless and transparent, with very high light transmittances of 95%, 96%, and 91%, respectively, at 420 nm and low yellow indexes of 2.4, 1.9, and 4.3, respectively . This makes them suitable for applications where optical transparency is important .

Synthesis of High-Strength Polymers

Polymers synthesized from Tfmb-®-2-HG exhibit a high tensile strength of more than 52 MPa . This makes them suitable for applications that require high-strength materials .

Eigenschaften

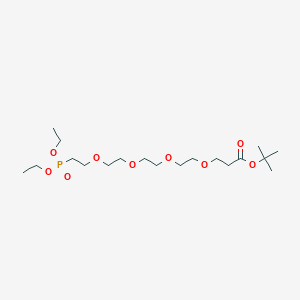

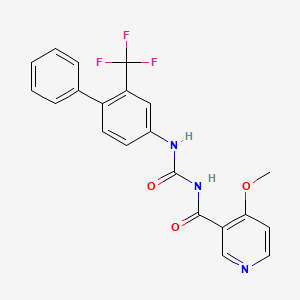

IUPAC Name |

[3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTLNUGKDZMPTC-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)O[C@H]1C(=O)OCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tfmb-(R)-2-HG | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)

![3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol](/img/structure/B611243.png)

![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/structure/B611247.png)

![5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile](/img/structure/B611250.png)